3-(4-(4-Ethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
“3-(4-(4-Ethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-(4-Ethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: Introduction of the ethoxyphenyl and methoxybenzyl groups can be done via nucleophilic substitution reactions.
Thioether Formation: The thioether linkage can be formed by reacting the triazole intermediate with a suitable thiol reagent.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based molecules with potential biological activities.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic effects, such as enzyme inhibition, receptor modulation, or as a drug candidate for various diseases.
Industry
In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(4-(4-Ethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” would depend on its specific biological target. Generally, triazole compounds can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
The uniqueness of “3-(4-(4-Ethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” lies in its specific substitution pattern, which may confer unique biological properties or chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
477329-58-1 |
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Molecular Formula |
C23H22N4O2S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-[4-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C23H22N4O2S/c1-3-29-20-11-9-19(10-12-20)27-22(18-7-5-13-24-15-18)25-26-23(27)30-16-17-6-4-8-21(14-17)28-2/h4-15H,3,16H2,1-2H3 |
InChI Key |
SVXVEHBBXVFGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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